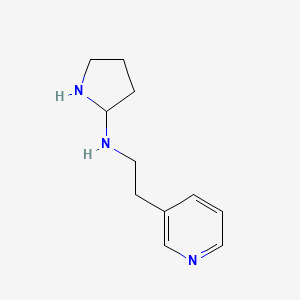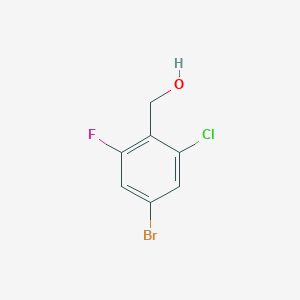
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is of interest due to its potential applications in drug design and bioisosteric replacement of leucine.
- It mimics the leucine moiety and can be used as a building block in drug development.
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid: is a compound with a complex name, but let’s break it down:
Métodos De Preparación
- A notable synthetic route involves the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid on a large scale.
- Researchers have developed a method using a recyclable chiral auxiliary :
- A Ni(II) complex forms with glycine Schiff base .
- Alkylation with CF₃–CH₂–I under basic conditions yields the alkylated Ni(II) complex.
- Disassembling the complex reclaims the chiral auxiliary and produces the target compound.
- This method has been successfully used to prepare over 300 g of the target compound .
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for drug design due to its leucine bioisosteric properties.
Biology: Investigated for its impact on protein structure and function.
Industry: May find use in fine chemicals synthesis.
Mecanismo De Acción
- The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparación Con Compuestos Similares
- While I don’t have specific data on similar compounds, researchers often compare it to other amino acids or bioisosteres.
- Its uniqueness lies in the combination of trifluoro, methoxyphenyl, and amino acid moieties.
Propiedades
Fórmula molecular |
C11H12F3NO3 |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c1-18-7-4-2-6(3-5-7)8(11(12,13)14)9(15)10(16)17/h2-5,8-9H,15H2,1H3,(H,16,17) |
Clave InChI |
IOZCLZKUDHEEQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


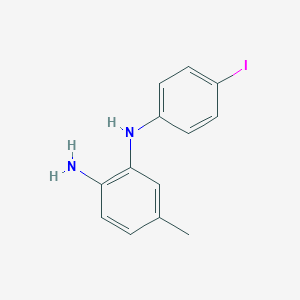
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
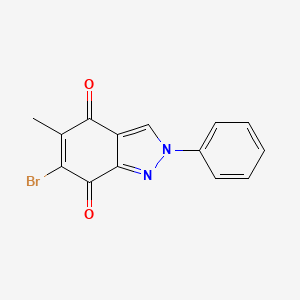
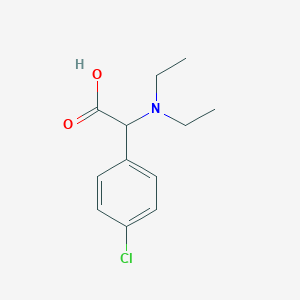
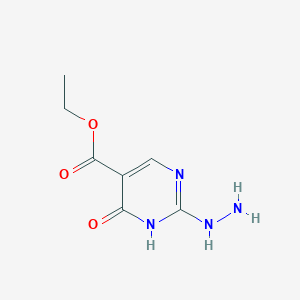
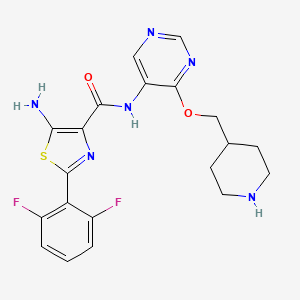
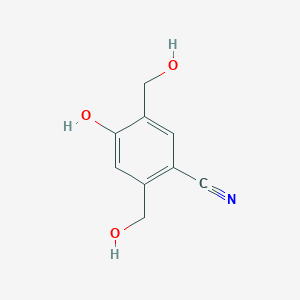
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
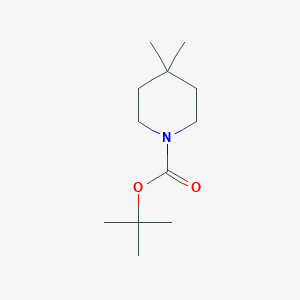
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
